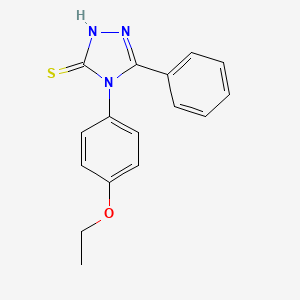

4-(4-乙氧基苯基)-5-苯基-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Comprehensive Analysis of 4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

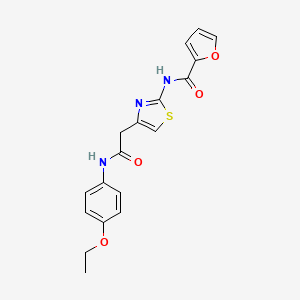

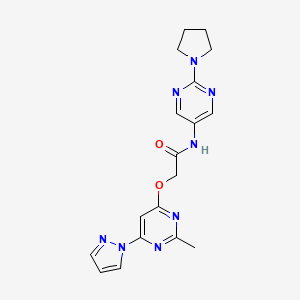

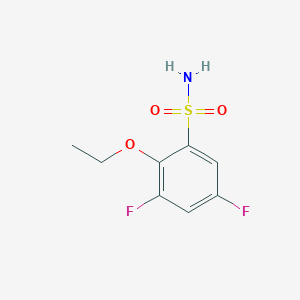

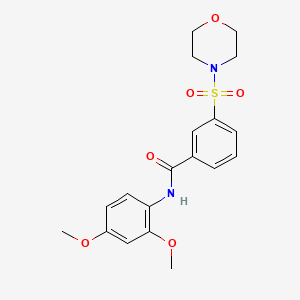

The compound 4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as medicine, pharmacy, and agriculture . The presence of the ethoxyphenyl and phenyl groups suggests potential for significant interactions in biological systems, as well as possible applications in material science.

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of "click chemistry," which is a highly efficient method for creating 1,2,3-triazoles . However, the specific compound , 4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, is not directly discussed in the provided papers. Nevertheless, similar compounds have been synthesized by alkylation reactions , and it is reasonable to infer that a similar approach could be used for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazole derivatives has been extensively characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry . X-ray crystallography combined with density functional theory (DFT) calculations has been used to confirm the molecular geometry of related compounds . These methods would likely be applicable to determine the structure of 4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including alkylation , which can lead to the formation of new compounds with different properties and potential applications. The reactivity of the triazole ring and the thiol group in the compound could allow for further functionalization and the creation of a diverse array of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their molecular structure and substituents. Theoretical calculations, such as DFT, can predict properties like vibrational frequencies, chemical shifts, and nonlinear optical properties . The solubility, melting point, and stability of the compound can be determined experimentally, and these properties are crucial for practical applications. The presence of the thiol group in the compound suggests potential for metal binding, which could be explored for the development of new materials or catalysts.

科学研究应用

抗氧化和抗自由基活性

具有开放硫醇基的化合物,包括 1,2,4-三唑-3-硫酮衍生物,已显示出抗氧化和抗自由基活性的高指标。这些化合物已被与具有生物活性氨基酸(如半胱氨酸)进行比较,半胱氨酸在其结构中也具有游离 SH 基团,表明对暴露于高剂量辐射的患者的整体状况和生化过程产生积极影响 (Kaplaushenko, 2019)。

广泛的生物活性

最近的研究集中于开发新型 1,2,4-三唑衍生物,因为它们具有抗炎、抗血小板、抗菌、抗分枝杆菌、抗肿瘤和抗病毒特性。这些化合物已显示出对几种被忽视疾病的活性,突出了 1,2,4-三唑在治疗应用中的多功能性 (Ferreira 等人,2013)。

工业和农业应用

氨基-1,2,4-三唑作为精细有机合成工业的原料,用于生产农产品、药品、染料和防腐添加剂。它们的用途延伸到耐热聚合物、具有荧光性质的产品和离子液体的生产,展示了 1,2,4-三唑衍生物广泛的工业和农业应用 (Nazarov 等人,2021)。

药物和药用化学

含 1,2,4-三唑的支架因其药理学意义而受到关注,尤其是在针对癌细胞、微生物和各种疾病的药物发现研究中。Nasri 等人(2021 年)的综述强调了这些支架在新药候选物开发中的重要性,鼓励进一步研究以找到获得新型含 1,2,4-三唑化合物的有效方法 (Nasri 等人,2021)。

抗癫痫和抗惊厥特性

鉴于当前治疗的局限性,寻找新的抗癫痫/抗惊厥药物至关重要。三唑化合物,特别是 1,2,4-三唑,已被确定为药用化学中的关键基序,为开发具有更好疗效和选择性的新型抗癫痫药物提供了有希望的途径 (Wang & Liu, 2021)。

作用机制

Target of Action

The compound’s primary targets would be identified through a combination of experimental studies and computational predictions. For example, phenacetin, a compound with a similar ethoxyphenyl group, acts on the sensory tracts of the spinal cord .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be studied in preclinical models to predict its bioavailability in humans. For example, only 1.5% of the administered dose of ertugliflozin, a drug used to treat type-2 diabetes, is excreted as unchanged in urine .

安全和危害

未来方向

属性

IUPAC Name |

4-(4-ethoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-2-20-14-10-8-13(9-11-14)19-15(17-18-16(19)21)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDQXOKCDLEHPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Tert-butyl-2-[(1-methanesulfonylazetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2532799.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one](/img/structure/B2532807.png)

![(5S,7R)-5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2532808.png)

![N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2532813.png)